Cas no 81485-78-1 (2-methyl-1,2,3,4-tetrahydroquinolin-8-ol)

2-methyl-1,2,3,4-tetrahydroquinolin-8-ol 化学的及び物理的性質
名前と識別子
-
- 8-Quinolinol,1,2,3,4-tetrahydro-2-methyl-
- 2-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-8-OL HYDROCHLORIDE
- 2-methyl-1,2,3,4-tetrahydroquinolin-8-ol
- FT-0694530
- EN300-07133
- 2-methyl-1,2,3,4-tetrahydroquinolin-8-ol;hydrochloride
- 1170830-98-4
- AKOS026741698
- 2-Methyl-1,2,3,4-tetrahydroquinolin-8-ol--hydrogen chloride (1/1)
- DTXSID70610039
- 81485-78-1
- CS-0354166
- 2-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-8-OLHYDROCHLORIDE
- G72993
-
- インチ: InChI=1S/C10H13NO.ClH/c1-7-5-6-8-3-2-4-9(12)10(8)11-7;/h2-4,7,11-12H,5-6H2,1H3;1H
- InChIKey: RJJOGGCZHGESJX-UHFFFAOYSA-N
- ほほえんだ: CC1CCC2=C(N1)C(=CC=C2)O.Cl
計算された属性
- せいみつぶんしりょう: 199.0763918g/mol
- どういたいしつりょう: 199.0763918g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 160
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.3Ų
2-methyl-1,2,3,4-tetrahydroquinolin-8-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-77809-1.0g |
2-methyl-1,2,3,4-tetrahydroquinolin-8-ol |
81485-78-1 | 95.0% | 1.0g |
$541.0 | 2025-02-20 | |
Enamine | EN300-77809-2.5g |
2-methyl-1,2,3,4-tetrahydroquinolin-8-ol |
81485-78-1 | 95.0% | 2.5g |
$1063.0 | 2025-02-20 | |
TRC | B101330-25mg |
2-methyl-1,2,3,4-tetrahydroquinolin-8-ol |
81485-78-1 | 25mg |
$ 50.00 | 2022-06-07 | ||
Life Chemicals | F1512-0007-1g |
2-methyl-1,2,3,4-tetrahydroquinolin-8-ol |
81485-78-1 | 95%+ | 1g |
$470.0 | 2023-09-07 | |
TRC | B101330-50mg |
2-methyl-1,2,3,4-tetrahydroquinolin-8-ol |
81485-78-1 | 50mg |
$ 95.00 | 2022-06-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1424472-500mg |
2-Methyl-1,2,3,4-tetrahydroquinolin-8-ol |
81485-78-1 | 97% | 500mg |
¥4110.00 | 2024-07-28 | |
1PlusChem | 1P0059KP-1g |
2-methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride |
81485-78-1 | 98% | 1g |
$552.00 | 2024-04-21 | |
1PlusChem | 1P0059KP-50mg |
2-methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride |
81485-78-1 | 97% | 50mg |
$80.00 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1424472-100mg |
2-Methyl-1,2,3,4-tetrahydroquinolin-8-ol |
81485-78-1 | 97% | 100mg |
¥1514.00 | 2024-07-28 | |
A2B Chem LLC | AC44889-100mg |
2-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride |
81485-78-1 | 95% | 100mg |
$200.00 | 2024-04-19 |
2-methyl-1,2,3,4-tetrahydroquinolin-8-ol 関連文献
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
2-methyl-1,2,3,4-tetrahydroquinolin-8-olに関する追加情報
Introduction to 2-methyl-1,2,3,4-tetrahydroquinolin-8-ol (CAS No. 81485-78-1)
2-methyl-1,2,3,4-tetrahydroquinolin-8-ol, identified by the chemical identifier CAS No. 81485-78-1, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This tetrahydroquinoline derivative exhibits a unique structural framework that has garnered attention for its potential biological activities and mechanistic insights into its interactions with biological targets. The compound’s molecular structure, featuring a methyl-substituted tetrahydroquinoline core with an hydroxyl group at the 8-position, positions it as a valuable scaffold for further chemical modification and pharmacological exploration.
The synthesis and characterization of 2-methyl-1,2,3,4-tetrahydroquinolin-8-ol have been subjects of extensive research due to its relevance in developing novel therapeutic agents. The tetrahydroquinoline scaffold is well-documented for its presence in various bioactive natural products and synthetic molecules, often contributing to their pharmacological properties. The addition of the hydroxyl group at the 8-position introduces a polar moiety that can influence both the solubility and binding affinity of the molecule, making it a promising candidate for drug design.
In recent years, there has been growing interest in tetrahydroquinoline derivatives as potential candidates for treating a range of diseases, including neurological disorders and infectious diseases. The structural motif of 2-methyl-1,2,3,4-tetrahydroquinolin-8-ol suggests that it may interact with biological targets such as enzymes and receptors involved in these pathologies. Preliminary studies have indicated that this compound may possess inhibitory effects on certain enzymes relevant to inflammation and oxidative stress, which are key factors in many chronic diseases.
The chemical properties of 2-methyl-1,2,3,4-tetrahydroquinolin-8-ol make it an attractive intermediate for further derivatization. Researchers have explored various synthetic pathways to modify this core structure, aiming to enhance its pharmacological activity and reduce potential side effects. The hydroxyl group at the 8-position provides multiple opportunities for functionalization, allowing chemists to tailor the molecule’s properties for specific therapeutic applications. For instance, etherification or esterification of this hydroxyl group could lead to derivatives with improved metabolic stability or altered receptor binding profiles.
Advances in computational chemistry have also played a crucial role in understanding the behavior of 2-methyl-1,2,3,4-tetrahydroquinolin-8-ol. Molecular modeling studies have helped predict its binding modes to biological targets and estimate key pharmacokinetic parameters. These simulations provide valuable insights into optimizing the compound’s design before moving to experimental validation. Additionally, high-throughput screening techniques have been employed to rapidly assess the biological activity of this derivative against diverse panels of targets.
The potential therapeutic applications of 2-methyl-1,2,3,4-tetrahydroquinolin-8-ol are further supported by its structural similarity to known bioactive compounds. For example, it shares common features with certain antiviral and anti-inflammatory agents that have demonstrated efficacy in clinical settings. By leveraging these similarities while introducing novel modifications, researchers aim to develop next-generation drugs that combine the best attributes of existing therapies with enhanced efficacy and safety profiles.
In conclusion,2-methyl-1,2,3,4-tetrahydroquinolin-8-ol (CAS No. 81485-78-1) represents a compelling area of research within pharmaceutical chemistry. Its unique structural features and potential biological activities make it a promising candidate for further development into therapeutic agents. As research continues to uncover new insights into its pharmacology and synthetic possibilities,this compound is poised to contribute significantly to advancements in drug discovery and development.
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